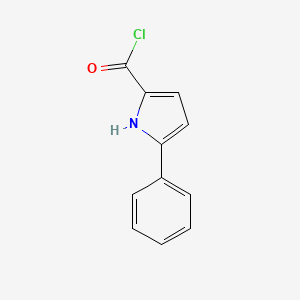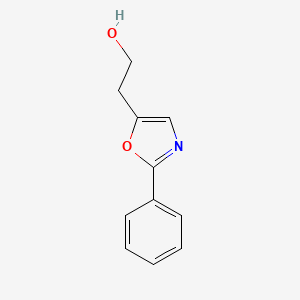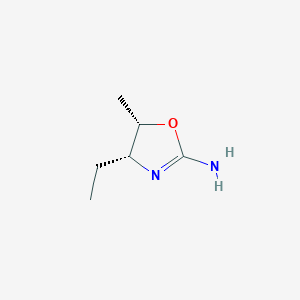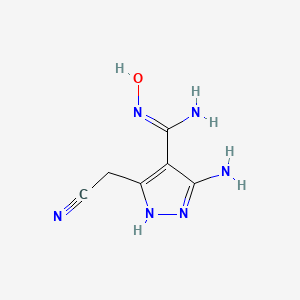
Sucrose 1'-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose 1’-benzoate: is a derivative of sucrose, where one of the hydroxyl groups is esterified with benzoic acid. This compound is known for its unique properties and applications in various fields such as chemistry, biology, and industry. It is a non-reducing disaccharide composed of glucose and fructose units linked via their anomeric carbons.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sucrose 1’-benzoate typically involves the reaction of sucrose with benzoic acid or its derivatives. One common method is to react sucrose with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of sucrose 1’-benzoate involves similar synthetic routes but on a larger scale. The process includes the preparation of sodium sucrate by reacting sucrose with sodium hydroxide, followed by the addition of benzoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Sucrose 1’-benzoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield sucrose and benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed:
Hydrolysis: Sucrose and benzoic acid.
Substitution: Various substituted sucrose derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Sucrose 1’-benzoate is used as a starting material for the synthesis of other complex molecules. Its unique structure allows for selective modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological research, sucrose 1’-benzoate is studied for its potential as a drug permeability enhancer. It has been shown to increase the permeability of drugs across biological membranes, making it a promising candidate for drug delivery systems .
Industry: The compound is used in the production of high-performance materials such as liquid crystal display films and holographic photographic materials. It is also used in coatings and cosmetics for its film-forming and adhesive properties .
作用机制
The mechanism by which sucrose 1’-benzoate exerts its effects involves its interaction with biological membranes. The ester group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and alter membrane permeability. This property is particularly useful in drug delivery, where it facilitates the transport of therapeutic agents across cell membranes .
相似化合物的比较
Sucrose Octaacetate: Another ester derivative of sucrose, used as a bittering agent.
Sucrose Monolaurate: A surfactant used in food and pharmaceutical industries.
Lactose Benzoate: Similar to sucrose 1’-benzoate but derived from lactose.
Uniqueness: Sucrose 1’-benzoate stands out due to its specific esterification at the 1’ position, which imparts unique properties such as enhanced lipophilicity and selective reactivity. This makes it particularly valuable in applications requiring precise molecular modifications .
属性
CAS 编号 |
123499-67-2 |
|---|---|
分子式 |
C19H26O12 |
分子量 |
446.4 g/mol |
IUPAC 名称 |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H26O12/c20-6-10-12(22)14(24)15(25)18(29-10)31-19(16(26)13(23)11(7-21)30-19)8-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 |
InChI 键 |
SYDJVRWZOWPNNO-OVUASUNJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12884850.png)


![Allyl 2-[2-[4-(allyloxy)phenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12884867.png)

![2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12884884.png)



![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
